molecular formula C20H25N3OS B1224895 N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide

N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide

Cat. No. B1224895
M. Wt: 355.5 g/mol
InChI Key: QKZLPIJCCJKBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide is a member of piperazines.

Scientific Research Applications

Dopamine D3 Receptor Ligands

Research indicates that derivatives of N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide show potential as dopamine D3 receptor ligands. These derivatives, such as N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide, demonstrate high affinity and selectivity for D3 receptors, which can be valuable for positron emission tomography (PET) imaging applications (Leopoldo et al., 2002).

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

Compounds related to N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide have been synthesized and evaluated as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds, including analogues like U-80493E, showed significant potency against HIV-1 reverse transcriptase (Romero et al., 1994).

Fluorescent Ligands for Human 5-HT1A Receptors

Derivatives containing the 1-(2-methoxyphenyl)piperazine structure, related to N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide, have been developed as environment-sensitive fluorescent ligands for human 5-HT1A receptors. These compounds exhibit high receptor affinity and are valuable for fluorescence microscopy applications in studying receptor distribution and function (Lacivita et al., 2009).

Anti-Cancer Applications

N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide-related compounds have demonstrated promising anti-cancer properties. A study showed that a similar compound, 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, induces apoptosis in cancer cells, suggesting potential therapeutic applications in oncology (Lee et al., 2013).

Potential for Atrial Fibrillation Treatment

Related compounds, like Ranolazine (Ranexa; N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-[2-methoxyphenoxy]propyl)piperazin-1-yl]acetamide), show potential for treating atrial fibrillation due to their antiarrhythmic activity. Further research is needed to establish their effectiveness in this context (Hancox & Doggrell, 2010).

properties

Product Name

N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide

Molecular Formula

C20H25N3OS

Molecular Weight

355.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C20H25N3OS/c1-15-11-16(2)13-17(12-15)21-20(25)23-9-7-22(8-10-23)18-5-4-6-19(14-18)24-3/h4-6,11-14H,7-10H2,1-3H3,(H,21,25)

InChI Key

QKZLPIJCCJKBPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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